3-(4-Aminopiperidine-1-carbonyl)pyridin-2-ol
Overview
Description
3-(4-Aminopiperidine-1-carbonyl)pyridin-2-ol is a chemical compound used in scientific research. It has diverse applications due to its unique properties. It is a reactant for the synthesis of various inhibitors such as Cdk5/p25 kinase inhibitors, antimalarials, selective cyclin-dependent kinase 4/6 inhibitors, IKKβ inhibitors, orally bioavailable P2Y12 antagonists for inhibition of platelet aggregation, and human and murine soluble epoxide hydrolase inhibitors .
Molecular Structure Analysis
The molecular formula of 3-(4-Aminopiperidine-1-carbonyl)pyridin-2-ol is C11H15N3O2 . The exact molecular structure would require more specific information or computational chemistry analysis.Chemical Reactions Analysis
As a reactant, 3-(4-Aminopiperidine-1-carbonyl)pyridin-2-ol is used in the synthesis of various inhibitors . More specific reactions would depend on the other reactants and conditions.Scientific Research Applications
Antimicrobial and Antioxidant Properties
Compounds structurally related to 3-(4-Aminopiperidine-1-carbonyl)pyridin-2-ol have been synthesized and evaluated for their antimicrobial and antioxidant activities. Specifically, 2-amino-pyridine-3-carbonitrile and 2-amino-4H-pyran-3-carbonitrile derivatives have shown marked zones of inhibition, indicating strong antimicrobial properties. Additionally, docking studies have suggested interactions with dihydrofolic reductase, and certain derivatives have exhibited significant antioxidant activity as measured by the 2,2-diphenylpicrylhydrazyl method (Lagu & Yejella, 2020).
Applications in Chemical Synthesis and Transformation
Synthesis of Hydroxylated Pyridines
The use of enzymes or whole cells for the oxyfunctionalization of pyridine derivatives is highlighted, noting the demand for pyridinols and pyridinamines in the chemical industry. Burkholderia sp. MAK1 has shown the ability to convert pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives, suggesting a promising method for regioselective oxyfunctionalization (Stankevičiūtė et al., 2016).
Synthesis of 3-Aminopiperidines
Various approaches for the synthesis of 3-aminopiperidines, which possess a wide range of biological activity, are discussed. The most efficient method involves ring expansion of prolinols, indicating the significance of these compounds in various biological and chemical contexts (Cochi, Pardo & Cossy, 2012).
Synthesis of Orthogonally Protected 3,7-Diazabicyclo [4.1.0] heptane
The synthesis of orthogonally N-protected 3,4-aziridinopiperidine is elaborated, which serves as a versatile building block for synthesizing 4-substituted 3-aminopiperidines. These compounds have high potential for biological activity, indicating the relevance of pyridine derivatives in medicinal chemistry (Schramm et al., 2009).
properties
IUPAC Name |
3-(4-aminopiperidine-1-carbonyl)-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c12-8-3-6-14(7-4-8)11(16)9-2-1-5-13-10(9)15/h1-2,5,8H,3-4,6-7,12H2,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIARAWQJOWPHCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C(=O)C2=CC=CNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Aminopiperidine-1-carbonyl)pyridin-2-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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